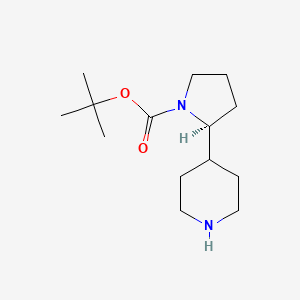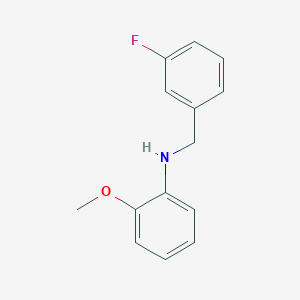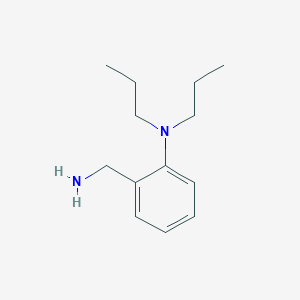
2-(Aminométhyl)-N,N-dipropylaniline
Vue d'ensemble
Description
2-(Aminomethyl)-N,N-dipropylaniline is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The aminomethyl group in organic chemistry is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of compounds similar to 2-(Aminomethyl)-N,N-dipropylaniline has been reported in the literature. For instance, the synthesis of chiral 2-aminomethyl indolines and pyrrolidines has been achieved through copper-catalyzed alkene diamination . Another study reported the synthesis of three nucleoside analogs, namely 2′,4′-diOMe-rU, 2′-OMe,4′-F-rU, and 2′-F,4′-OMe-araU via stereoselective introduction of fluorine or methoxy functionalities .Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)-N,N-dipropylaniline can be inferred from related compounds. For instance, the aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 . Gabapentin, a drug molecule, acts by decreasing activity of a subset of calcium channels .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2-(Aminomethyl)-N,N-dipropylaniline have been studied. For example, a study reported the catalysis of a series of aminomethylation reactions using a well-defined aminomethyl cyclopalladated complex . Another study discussed the reactions of amines, including the reaction between ammonia, a primary or secondary amine, and an acid chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Aminomethyl)-N,N-dipropylaniline can be inferred from related compounds. For example, a study reported the physical and chemical properties of 2-Amino-2-methyl-1-propanol .Applications De Recherche Scientifique
Développement d'antibiotiques à large spectre
2-(Aminométhyl)-N,N-dipropylaniline : les dérivés ont été explorés pour leur potentiel en tant qu'antibiotiques à large spectre. Les chercheurs de St. Jude ont développé des antibiotiques à base de spectinomycine aminométhylée substituée par des groupes aryles qui montrent un potentiel prometteur dans le traitement des infections résistantes aux traitements actuels, y compris les agents pathogènes de défense biologique . Ces dérivés présentent des propriétés de sécurité et de pharmacocinétique améliorées, ce qui les rend précieux dans le développement de nouveaux agents thérapeutiques.
Synthèse d'analogues de PPD
Ce composé est utilisé comme réactif de synthèse dans la création d'analogues de PPD . Le PPD, ou paraphénylènediamine, est couramment utilisé dans diverses industries, notamment la fabrication de colorants. La possibilité de créer des analogues permet d'explorer de nouveaux composés présentant des propriétés potentiellement améliorées ou une toxicité réduite.
Recherche sur l'activité trypanocide
Le composé a été utilisé dans la préparation de 5-nitro-2-furancarboxamides, qui présentent une activité trypanocide puissante . Ceci est particulièrement important pour l'étude et le traitement de la trypanosomiase, une maladie causée par des protozoaires parasites.
Synthèse énantiosélective
This compound : est impliqué dans la synthèse énantiosélective des pyrrolidines et des pipéridines . Ces structures sont importantes dans l'industrie pharmaceutique pour créer des médicaments présentant des propriétés chirales spécifiques, ce qui peut influencer considérablement l'efficacité et la sécurité des médicaments.
Mécanisme D'action
Target of Action
The primary target of 2-(Aminomethyl)-N,N-dipropylaniline is bacterial membranes . This compound can accept more protons from its surroundings, leading to a stronger proton sponge effect, which promotes bacterial membrane permeability . This allows antibiotics to reach their intracellular target .
Mode of Action
2-(Aminomethyl)-N,N-dipropylaniline interacts with its targets by accepting protons from its surroundings . This leads to a stronger proton sponge effect, which increases the permeability of bacterial membranes . As a result, antibiotics can more easily reach their intracellular targets .
Biochemical Pathways
Its ability to increase bacterial membrane permeability suggests that it may affect pathways related to bacterial growth and survival .
Pharmacokinetics
Its ability to accept protons suggests that it may have good bioavailability
Result of Action
The primary result of 2-(Aminomethyl)-N,N-dipropylaniline’s action is an increase in bacterial membrane permeability . This allows antibiotics to more effectively reach their intracellular targets, potentially enhancing their efficacy .
Action Environment
The action of 2-(Aminomethyl)-N,N-dipropylaniline can be influenced by environmental factors. For example, the presence of protons in its surroundings can enhance its proton sponge effect, increasing its ability to permeabilize bacterial membranes
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AMDP in lab experiments include its low cost, its relative stability, and its versatility. Additionally, it is easy to synthesize and can be used in a variety of reactions. The main limitation of using AMDP in lab experiments is its low solubility in water, which can make it difficult to use in certain reactions.
Orientations Futures
For the use of AMDP include further research into its biochemical and physiological effects, as well as its potential use as a catalyst in the synthesis of various organic compounds. Additionally, further research into its potential use as a solvent for the extraction of various compounds from natural products could be beneficial. Additionally, further research into its potential use as a reagent in the synthesis of other amines could be beneficial. Finally, further research into its potential use as an intermediate in the synthesis of various organic compounds could be beneficial.
Safety and Hazards
Propriétés
IUPAC Name |
2-(aminomethyl)-N,N-dipropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-9-15(10-4-2)13-8-6-5-7-12(13)11-14/h5-8H,3-4,9-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBFJUXFXKOKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


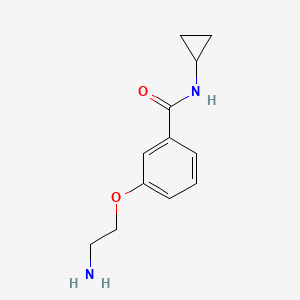
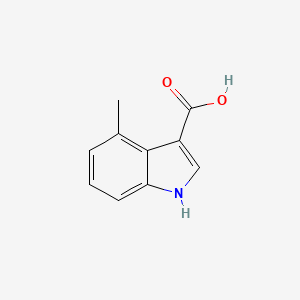

![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine](/img/structure/B1385842.png)
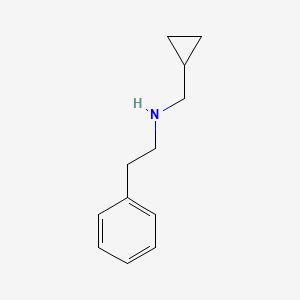
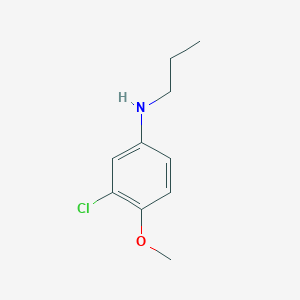
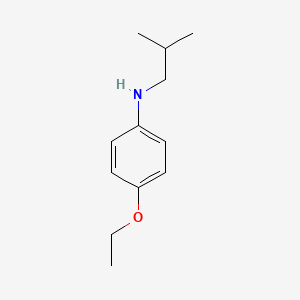
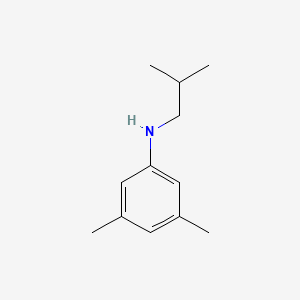
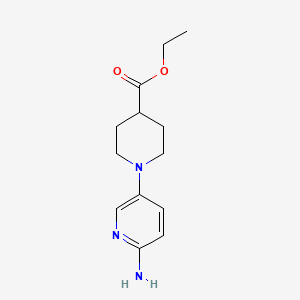
![2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol](/img/structure/B1385848.png)
